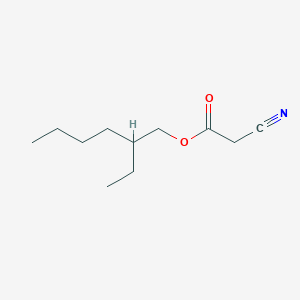

2-Ethylhexyl cyanoacetate

Cat. No. B078674

Key on ui cas rn:

13361-34-7

M. Wt: 197.27 g/mol

InChI Key: ZNYBQVBNSXLZNI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07985870B2

Procedure details

To a 1000 ml four neck flask fitted with mechanical agitator, thermometer, Dean and Stark apparatus and water condenser, add 237.5 g (2.23 mol on pure substance) 80 wt.-% cyanoacetic acid in water, 440 g (3.38 mol) 2-ethylhexanol and 1.2 g (6.3 mmol) p-toluenesulfonic acid monohydrate. Afterwards, the mixture is heated to reflux (110° C.) under atmospheric pressure for 1 hour and the water (both initial and formed) is azeotropically distilled out using a Dean and Stark apparatus returning the upper organic layer to the reactor. After 1 hour and at a temperature of 130° C. gradually a vacuum of 400 mbar is applied using a water respirator. The azeotropic distillation is maintained for further 6 hours while gradually increasing the vacuum from 400 mbar to 30 mbar in order to maintain a temperature of 130° C. until no further water is removed. After releasing the vacuum the reaction mixture is cooled to 90° C. After the addition of about 100 ml water (pre heated to 90° C.), the mixture is stirred at 85-90° C. for 10 minutes before separation of the phases. The upper organic layer is transferred to a 1000 ml four neck flask fitted with mechanical agitator, thermometer, packed column (ID=30 mm, H=1200 mm, packing metal raschid rings D=7 mm), water condenser and distillate flasks. Excess 2-Ethylhexanol is distilled out at 130-140° C. under a vacuum of 10-30 mbar. When complete increase the vacuum to 1.5 mbar and distilled out 2-ethylhexyl cyanoacetate at 130-140° C. 2-Ethylhexyl cyanoacetate is obtained as a colourless liquid. The reaction yield is 92% (based on cyanoacetic acid).

[Compound]

Name

four

Quantity

1000 mL

Type

reactant

Reaction Step One

Yield

92%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[CH2:7]([CH:9]([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:10]O)[CH3:8].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[C:1]([CH2:3][C:4]([O:6][CH2:10][CH:9]([CH2:7][CH3:8])[CH2:12][CH2:13][CH2:14][CH3:15])=[O:5])#[N:2] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

four

|

|

Quantity

|

1000 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CC(=O)O

|

|

Name

|

|

|

Quantity

|

440 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(CO)CCCC

|

|

Name

|

|

|

Quantity

|

1.2 g

|

|

Type

|

reactant

|

|

Smiles

|

O.C1(=CC=C(C=C1)S(=O)(=O)O)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred at 85-90° C. for 10 minutes before separation of the phases

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Afterwards, the mixture is heated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is azeotropically distilled out

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at a temperature of 130° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The azeotropic distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is maintained for further 6 hours

|

|

Duration

|

6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while gradually increasing the vacuum from 400 mbar to 30 mbar in order

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a temperature of 130° C. until no further water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is cooled to 90° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition of about 100 ml water (pre heated to 90° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with mechanical agitator

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Excess 2-Ethylhexanol is distilled out at 130-140° C. under a vacuum of 10-30 mbar

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

When complete increase the vacuum to 1.5 mbar

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled out 2-ethylhexyl cyanoacetate at 130-140° C

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)CC(=O)OCC(CCCC)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 92% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |